molecular formula C22H22O5 B11289273 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid

3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B11289273
M. Wt: 366.4 g/mol
InChI Key: MLBLCHZEWMIPLB-UHFFFAOYSA-N
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Description

3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol with an α,β-unsaturated carbonyl compound under acidic conditions.

    Introduction of the 3-methylbenzyl group: This step involves the alkylation of the chromen-2-one core with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate.

    Oxidation and functional group transformations: The final steps involve oxidation reactions to introduce the carboxylic acid group and other necessary functional group transformations to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the propanoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular pathways, and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl acetate
  • 4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl methyl ether
  • 4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl ethyl ester

Uniqueness

3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a chromen-2-one core with a propanoic acid moiety and a 3-methylbenzyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

IUPAC Name

3-[4,8-dimethyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoic acid

InChI

InChI=1S/C22H22O5/c1-13-5-4-6-16(11-13)12-26-19-9-7-17-14(2)18(8-10-20(23)24)22(25)27-21(17)15(19)3/h4-7,9,11H,8,10,12H2,1-3H3,(H,23,24)

InChI Key

MLBLCHZEWMIPLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CCC(=O)O)C)C

Origin of Product

United States

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